(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C26H27N3O2S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-5-13-31-21-11-12-22(18(4)14-21)24-19(16-28(27-24)20-9-7-6-8-10-20)15-23-25(30)29(17(2)3)26(32)33-23/h6-12,14-17H,5,13H2,1-4H3/b23-15- |
InChI Key |
GMOYMCCCFNLQGS-HAHDFKILSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Precursor Synthesis
The 3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazole intermediate is synthesized via:
2.1.1. Chalcone Cyclocondensation
Mechanistic Insight :
The reaction proceeds through acid-catalyzed cyclization, where the α,β-unsaturated ketone undergoes nucleophilic attack by phenylhydrazine, followed by dehydration.
Thiazolidinone Core Formation
2.2.1. Cyclocondensation Approach
Key Observation :
N-Isopropyl substitution occurs before methylene bridge formation to prevent competing reactions at the thioxo group.
Methylene Bridge Installation
2.3.1. Knoevenagel Condensation
Stereochemical Control :
The Z-configuration is favored due to:
Alternative Ultrasound-Assisted Synthesis
Yield Improvement: 91% (vs. 58% conventional)
Advantages :
Reaction Optimization Data
| Parameter | Conventional Method | Ultrasound-Assisted |
|---|---|---|
| Time | 24 hours | 50 minutes |
| Yield | 58% | 91% |
| Z:E Ratio | 7:3 | 9:1 |
| Purity (HPLC) | 95.2% | 98.7% |
Purification and Characterization
4.1. Chromatographic Methods
4.2. Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 7.6 Hz, 2H, Ph-H), 7.45–7.39 (m, 5H), 6.95 (s, 1H, =CH), 4.12 (q, J = 6.8 Hz, 2H, OCH₂), 3.89 (hept, J = 6.8 Hz, 1H, iPr), 2.41 (s, 3H, CH₃), 1.82 (d, J = 6.8 Hz, 6H, iPr-CH₃)
Scalability and Industrial Considerations
5.1. Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Phenylhydrazine | 120 |
| Isopropylamine | 85 |
| Ultrasound Equipment | 15,000 |
5.2. Environmental Impact
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its substituent pattern.
Physicochemical Properties
- Lipophilicity : The 4-propoxyphenyl group increases logP compared to fluorophenyl or methoxy-substituted analogues, favoring membrane permeability .
- Thermal Stability: Thioxo-thiazolidinones generally exhibit higher melting points (>200°C) due to hydrogen bonding and planar conjugation .
Crystallographic and Computational Analysis
- Structural Studies: Crystallography using SHELXL () and visualization via ORTEP () reveal planar geometries for the thiazolidinone-pyrazole system. Isostructural compounds () with triclinic symmetry suggest similar packing patterns.
- Similarity Coefficients : Tanimoto coefficients () indicate moderate similarity (0.6–0.7) to fluorophenyl-thiazole derivatives, driven by shared heterocyclic cores .
Tables of Comparative Data
Table 1: Substituent Effects on Molecular Properties
| Substituent Position | Group | Impact |
|---|---|---|
| Thiazolidinone 3-position | Isopropyl | Enhances steric bulk; reduces rotational freedom |
| Pyrazole 4-position | Propoxyphenyl | Increases lipophilicity and π-π interactions |
| Pyrazole 3-position | 2-Methylphenyl | Improves metabolic stability via steric hindrance |
Biological Activity
(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 477.6 g/mol. Its IUPAC name is (5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one. The compound features a thiazolidinone ring, a pyrazole moiety, and various substituents that contribute to its biological activity.
The biological activity of thiazolidinone derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, thiazolidinones can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to anticancer effects and other therapeutic benefits. The specific mechanism for this compound requires further investigation but is likely similar to other thiazolidinone compounds that have shown promising results in medicinal chemistry.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For example, compounds derived from the thiazolidinone scaffold have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that certain derivatives show cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapy agents like cisplatin .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 8j | MCF-7 | 0.426 ± 0.455 | |
| 8e | MCF-7 | 0.608 ± 0.408 | |
| Cisplatin | MCF-7 | 0.636 ± 0.458 |
Antioxidant Activity
Thiazolidinones also demonstrate antioxidant properties, which contribute to their therapeutic potential by mitigating oxidative stress in cells. A study highlighted the antioxidant activity of various thiazolidinone derivatives using the DPPH radical scavenging method. The most active derivative showed a CEAC value significantly higher than that of vitamin C, indicating strong antioxidant capability .
Anti-inflammatory and Analgesic Effects
Thiazolidinone derivatives have been noted for their anti-inflammatory and analgesic effects. These activities are crucial for developing treatments for conditions characterized by inflammation and pain. The structural modifications in thiazolidinones can enhance their potency against inflammatory pathways .
Case Studies and Research Findings
Several research articles have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Sava et al. (2021) conducted a study on thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH radical scavenging assays, revealing promising results for certain compounds .
- Recent Advances in Thiazolidinones : A review highlighted multiple studies showcasing the anticancer activity of thiazolidinone derivatives, emphasizing their role as multi-target enzyme inhibitors and their potential in treating various cancers .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the construction of the thiazolidinone core, followed by introduction of the pyrazole and phenyl substituents via Knoevenagel condensation or Suzuki coupling. Critical steps include:
- Thiazolidinone formation : Using thiourea derivatives and α,β-unsaturated ketones under reflux conditions in ethanol or DMF .
- Pyrazole functionalization : Coupling with 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using catalytic bases like piperidine .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Microwave-assisted synthesis can reduce reaction times and enhance yields .
Optimization Table :
| Parameter | Method | Impact |
|---|---|---|
| Solvent | Ethanol vs. DMF | DMF increases reaction rate but may require stricter temperature control |
| Catalyst | Piperidine vs. DBU | DBU improves condensation efficiency but may introduce side reactions |
| Temperature | Reflux (80°C) vs. RT | Higher temperatures accelerate kinetics but risk decomposition |
Q. Which analytical techniques are most reliable for characterizing this compound?
Q. What are the common chemical reactions this compound undergoes, and how do they influence its bioactivity?
The compound participates in:
- Oxidation : Converts the thioxo (C=S) group to sulfone (SO₂), altering electron density and potentially enhancing enzyme inhibition .
- Reduction : Hydrogenation of the pyrazole ring modifies planarity, affecting interactions with hydrophobic protein pockets .
- Substitution : Replacing the isopropyl group with bulkier alkyl chains (e.g., heptyl) can improve lipid solubility and membrane permeability .
Reactivity Table :
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, acetic acid, 50°C | Sulfone derivative (increased polarity) |
| Reduction | H₂/Pd-C, ethanol | Dihydro-pyrazole (enhanced rigidity) |
| Alkylation | NaH, alkyl halides | Tailored lipophilicity for target engagement |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., propoxy vs. ethoxy groups) significantly alter binding .
- Assay conditions : pH, solvent (DMSO concentration), or enzyme isoform variability . Methodological Solutions :
- Conduct structure-activity relationship (SAR) studies with systematically varied substituents.
- Standardize assays using molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like 14-α-demethylase (PDB: 3LD6) .
Example SAR Findings :
| Substituent | Activity (IC₅₀, μM) | Source |
|---|---|---|
| Propoxy | 2.1 ± 0.3 | |
| Ethoxy | 5.8 ± 0.6 | |
| Nitro | 0.9 ± 0.2 |
Q. What strategies are effective for optimizing reaction conditions to minimize by-products?
By-product formation (e.g., E-isomer or dimerization) can be mitigated via:
- Solvent selection : Polar aprotic solvents (DMF) stabilize intermediates, reducing side reactions .
- Catalyst tuning : Use of Lewis acids (ZnCl₂) or organocatalysts (L-proline) to enhance regioselectivity .
- In situ monitoring : Real-time TLC or HPLC tracking quenches reactions at optimal conversion .
Case Study :
- Knoevenagel Condensation :
- Without catalyst : 60% yield, 20% by-products.
- With piperidine : 85% yield, <5% by-products .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
In silico tools :
- ADMET Prediction : SwissADME calculates logP (2.8), suggesting moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulations (AMBER) reveal stability of the thiazolidinone ring in aqueous environments .
- Docking Studies : Identify key residues (e.g., Tyr118 in COX-2) for hydrogen bonding with the propoxyphenyl group .
Design Protocol :
- Modify substituents to reduce logP (e.g., replace isopropyl with hydroxyl groups).
- Simulate binding affinity using Glide (Schrödinger Suite).
- Validate with in vitro CYP450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
